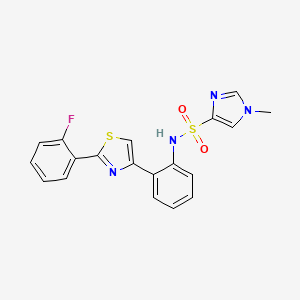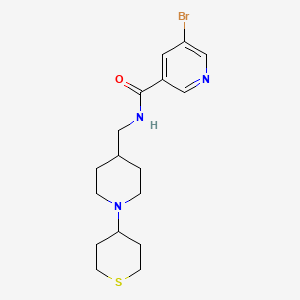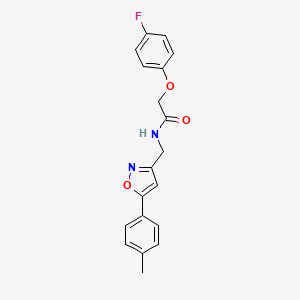![molecular formula C15H19NO B2740300 N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide CAS No. 2361639-78-1](/img/structure/B2740300.png)
N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide, also known as JWH-015, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by John W. Huffman and his team at Clemson University. Since then, JWH-015 has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mechanism of Action
N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide acts on the endocannabinoid system, specifically by binding to the CB2 receptor. This receptor is primarily found in immune cells and is involved in regulating inflammation and immune response. By binding to the CB2 receptor, N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide can modulate immune function and reduce inflammation.
Biochemical and Physiological Effects
N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce inflammation in models of arthritis, colitis, and neuroinflammation. It has also been shown to have analgesic effects in models of neuropathic pain and to protect against neurodegeneration in models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide in lab experiments is its selectivity for the CB2 receptor, which allows for more targeted effects and reduces the risk of unwanted side effects. However, one limitation is that N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide is a synthetic compound and may not fully replicate the effects of endocannabinoids in the body.
Future Directions
There are several potential future directions for research on N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies could investigate its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could explore the use of N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide in combination with other compounds to enhance its therapeutic effects.
Synthesis Methods
N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of a substituted benzaldehyde with a substituted cyclohexanone in the presence of a base, followed by a reduction and a final coupling step. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various conditions such as multiple sclerosis, neuropathic pain, and neurodegenerative diseases.
properties
IUPAC Name |
N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-15(17)16-13-9-8-11(2)14-7-5-4-6-12(14)10-13/h3-7,11,13H,1,8-10H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQPWOSTPALJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=CC=CC=C12)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)

![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)


![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
![4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B2740234.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)
